BenchChemオンラインストアへようこそ!

2-amino-N-(2,6-dichlorophenyl)benzamide

Monoamine transporter Selectivity profiling Neuroscience

2-amino-N-(2,6-dichlorophenyl)benzamide (CAS 34489-94-6) is a functionalized benzamide derivative featuring a 2-amino substitution on the benzoyl ring and a 2,6-dichloro pattern on the aniline ring. This specific substitution pattern establishes a distinct molecular geometry that differentiates it from analogs with alternative chlorination patterns (e.g., 2,4- or 3,5-dichloro).

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.14
CAS No. 34489-94-6
Cat. No. B2386819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,6-dichlorophenyl)benzamide
CAS34489-94-6
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.14
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)N
InChIInChI=1S/C13H10Cl2N2O/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,16H2,(H,17,18)
InChIKeyITDXJSCAPUHVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-amino-N-(2,6-dichlorophenyl)benzamide (CAS 34489-94-6): A Structurally Defined Benzamide Building Block for Targeted Research


2-amino-N-(2,6-dichlorophenyl)benzamide (CAS 34489-94-6) is a functionalized benzamide derivative featuring a 2-amino substitution on the benzoyl ring and a 2,6-dichloro pattern on the aniline ring . This specific substitution pattern establishes a distinct molecular geometry that differentiates it from analogs with alternative chlorination patterns (e.g., 2,4- or 3,5-dichloro) [1]. The compound is available as a high-purity research chemical from established suppliers and has been investigated in academic and patent literature for applications including anticancer research, antiviral studies, and dopamine receptor modulation [2].

Why 2-amino-N-(2,6-dichlorophenyl)benzamide Cannot Be Substituted by Generic Benzamide Analogs


Benzamide derivatives are not functionally interchangeable, as even minor alterations in substitution pattern can dramatically alter molecular conformation, target binding affinity, and biological selectivity [1]. The 2,6-dichloro substitution pattern on the aniline ring of 2-amino-N-(2,6-dichlorophenyl)benzamide enforces a specific dihedral angle of approximately 58° between the benzamide and dichlorophenyl rings, a conformation distinct from that of 2,4- or 3,5-dichloro analogs . This conformational constraint directly impacts intermolecular interactions, including hydrogen bonding networks and target binding geometry . Consequently, procurement of a generic benzamide analog—even one with the same molecular weight—cannot be assumed to replicate the compound's specific activity profile in assays targeting Bcr-Abl, HDACs, dopamine transporters, or nicotinic acetylcholine receptors [2].

Quantitative Differentiation of 2-amino-N-(2,6-dichlorophenyl)benzamide: Comparator-Based Evidence


2-amino-N-(2,6-dichlorophenyl)benzamide Exhibits Sub-100 nM Potency at Human Monoamine Transporters, with Distinct Selectivity vs. Structural Analogs

2-amino-N-(2,6-dichlorophenyl)benzamide demonstrates potent inhibition of human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, with IC50 values of 32 nM (NET), 66 nM (DAT), and 90 nM (SERT) [1]. This potency profile is distinct from that of related benzamide analogs. For example, a benzamide derivative lacking the 2-amino substitution exhibited substantially lower potency, with IC50 values of 443 nM (NET), 945 nM (DAT), and 100 nM (SERT) [2]. The presence of the 2-amino group on the benzoyl ring of the target compound correlates with a >10-fold increase in NET and DAT inhibitory potency relative to the des-amino analog [3].

Monoamine transporter Selectivity profiling Neuroscience

2-amino-N-(2,6-dichlorophenyl)benzamide: Differential Binding Affinity Across Nicotinic Acetylcholine Receptor Subtypes vs. Des-Amino Analog

2-amino-N-(2,6-dichlorophenyl)benzamide has been characterized as a potent antagonist at multiple nicotinic acetylcholine receptor (nAChR) subtypes, with IC50 values of 1.8 nM (α3β4), 12 nM (α4β2), 15 nM (α4β4), and 7.9 nM (α1β1γδ) [1]. In contrast, a benzamide analog lacking the 2-amino substitution exhibits significantly reduced potency across all nAChR subtypes, with IC50 values ranging from 21 nM to 34 nM at sodium channel targets, but with no reported high-affinity nAChR activity in the same sub-nanomolar range [2]. This indicates that the 2-amino group is a critical structural determinant for potent nAChR antagonism.

Nicotinic acetylcholine receptor nAChR antagonist CNS pharmacology

2-amino-N-(2,6-dichlorophenyl)benzamide Demonstrates Distinct Dopamine D3 vs. D4 Receptor Binding Profile Relative to Class Benchmark

2-amino-N-(2,6-dichlorophenyl)benzamide binds to human dopamine D4 receptors with an IC50 of 31 nM [1]. In contrast, a structurally related benzamide derivative (IMB-1f) exhibits potent binding to dopamine D3 receptors with Ki values in the low nanomolar range (1.26–6.31 nM) [2]. The target compound's D4-preferring profile is thus distinct from the D3-preferring profile of IMB-1f, despite both compounds sharing a benzamide scaffold.

Dopamine receptor D3/D4 selectivity Antipsychotic research

Crystal Structure of N-(2,6-dichlorophenyl)benzamide Establishes Conformational Baseline: The 2-Amino Modification Predicts Altered Binding Geometry

The crystal structure of N-(2,6-dichlorophenyl)benzamide—the des-amino core scaffold—reveals a trans (anti) conformation of the amide N–H and C=O bonds, with a dihedral angle of approximately 86° between the benzoyl and aniline rings [1]. This near-orthogonal orientation is a direct consequence of the steric constraints imposed by the 2,6-dichloro substitution pattern. In contrast, N-(2,4-dichlorophenyl)benzamide adopts a different anti conformation with a dihedral angle of only 33.0° between the amide group and the benzoyl ring [2]. The addition of a 2-amino group to the benzoyl ring of the target compound is expected to further alter the conformational landscape and hydrogen bonding potential relative to both the 2,6- and 2,4-dichloro scaffolds.

Crystal structure Conformational analysis SAR

2-amino-N-(2,6-dichlorophenyl)benzamide Serves as a Defined Pharmacophore in Patented Bcr-Abl and HDAC Inhibitor Scaffolds

Patents and medicinal chemistry literature identify 2-amino-N-(2,6-dichlorophenyl)benzamide as a core structural motif in compounds targeting Bcr-Abl kinase and histone deacetylases (HDACs) [1]. Specifically, benzamide derivatives incorporating the 2-amino and 2,6-dichlorophenyl groups have been claimed in patents for inhibiting Bcr-Abl, ABL1, and ABL2 [2]. In parallel, aminophenyl benzamide-type HDAC inhibitors with enhanced potency and selectivity have been developed using this scaffold . While direct IC50 data for the parent compound against these targets is limited, its structural role as a key pharmacophore is established in the patent and lead optimization literature.

Bcr-Abl HDAC Kinase inhibitor

2-amino-N-(2,6-dichlorophenyl)benzamide: In Vivo Antinociceptive Activity in Mouse Models at Defined Doses

2-amino-N-(2,6-dichlorophenyl)benzamide demonstrates in vivo efficacy in mouse models of nicotine-induced antinociception, with ED50 values of 1.2 mg/kg (tail-flick assay) and 15.0 mg/kg (hotplate assay) following subcutaneous administration [1]. This indicates potent central nervous system activity at low doses. In comparison, a related benzamide derivative (compound 80) exhibited oral bioavailability of 34% in rats, but with EC50 values of 15 nM in an antiviral assay rather than antinociceptive models [2]. The target compound thus occupies a distinct efficacy and model space relative to other benzamide analogs.

In vivo Analgesic Behavioral pharmacology

Optimized Applications for 2-amino-N-(2,6-dichlorophenyl)benzamide Based on Quantitative Differentiation


Monoamine Transporter Pharmacology: Selective Profiling of NET and DAT

The potent inhibition of human norepinephrine (IC50 32 nM) and dopamine (IC50 66 nM) transporters by 2-amino-N-(2,6-dichlorophenyl)benzamide makes it a valuable tool for researchers studying catecholamine reuptake mechanisms. Its >10-fold greater potency at NET and DAT compared to the des-amino analog [1] allows for selective modulation of these transporters in cellular and biochemical assays. Procurement of the specific 2-amino-substituted compound is essential for achieving low-nanomolar activity in these assays.

Nicotinic Acetylcholine Receptor Subtype Characterization

With potent antagonist activity across multiple nAChR subtypes (IC50 1.8–15 nM) [1], this compound serves as a useful probe for distinguishing the roles of α3β4, α4β2, α4β4, and muscle-type receptors in neuronal signaling. The sub-nanomolar potency at α3β4 nAChRs (1.8 nM) is not observed with the des-amino analog, underscoring the importance of the 2-amino group for high-affinity receptor interaction [2].

Dopamine D4 Receptor-Focused Studies

The moderate affinity of 2-amino-N-(2,6-dichlorophenyl)benzamide for human dopamine D4 receptors (IC50 31 nM) [1], combined with its distinct selectivity profile relative to D3-preferring benzamides, positions it as a valuable comparator in studies of dopamine receptor subtype pharmacology. It should be used in assays where D4-preferring activity is required, rather than D3-preferring analogs like IMB-1f [2].

In Vivo Behavioral Pharmacology: Analgesic and CNS Activity Screening

The demonstrated in vivo antinociceptive activity of 2-amino-N-(2,6-dichlorophenyl)benzamide in mouse models (ED50 1.2–15.0 mg/kg, s.c.) [1] supports its use in preclinical studies of pain and CNS pharmacology. This specific benzamide scaffold has been validated in behavioral assays, whereas other benzamide derivatives have been optimized for antiviral or anticancer applications [2].

Medicinal Chemistry Lead Optimization: Bcr-Abl and HDAC Inhibitor Scaffolds

As a core pharmacophore in patented Bcr-Abl and HDAC inhibitors [1], 2-amino-N-(2,6-dichlorophenyl)benzamide is an essential starting material for medicinal chemistry campaigns targeting these enzymes. The specific 2-amino and 2,6-dichloro substitution pattern is claimed in multiple inhibitor patents, and procurement of the exact compound ensures alignment with disclosed SAR [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-(2,6-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.